
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains furan, thiophene, and thiadiazole rings. Furan and thiophene are five-membered heterocyclic compounds with oxygen and sulfur atoms, respectively . Thiadiazole is a type of azole with two nitrogen atoms and one sulfur atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiophene, and thiadiazole rings. These rings are likely to influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan, thiophene, and thiadiazole rings can participate in various chemical reactions, including electrophilic substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan, thiophene, and thiadiazole rings could affect its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The compound N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is related to a class of chemicals that have been studied for their synthesis and reactivity. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing methodologies that could potentially be applied to or inform the synthesis and functionalization of the compound of interest (Aleksandrov & El’chaninov, 2017). Additionally, research on the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate by Remizov et al. (2019) highlights the chemical reactivity of similar thiadiazole compounds, providing insights into potential reactivity patterns and transformations for related molecules (Remizov, Pevzner, & Petrov, 2019).
Potential Biological Activities
Research has demonstrated that compounds with structural features similar to this compound exhibit various biological activities. For instance, Reddy et al. (2010) synthesized a series of thiadiazole derivatives and evaluated them for nematicidal and antimicrobial activities. These compounds showed potential as leads for further pharmacological development, suggesting that our compound of interest may also possess similar biological properties (Reddy, Rao, Yakub, & Nagaraj, 2010).
Applications in Heterocyclic Chemistry and Drug Discovery
The synthesis and study of heterocyclic compounds, such as those related to the compound , are of significant interest in the field of drug discovery and development. The research by Patel et al. (2019) on pyridine and nitro-phenyl linked 1,3,4-thiadiazoles as MDR-TB inhibitors highlights the relevance of such compounds in addressing multidrug-resistant tuberculosis, indicating the potential application of this compound in medicinal chemistry (Patel, Jadhav, Ansari, Pawara, & Surana, 2019).
Mecanismo De Acción
Target of action
They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
Compounds containing thiophene and furan moieties often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical pathways
Compounds containing thiophene and furan moieties can affect a wide range of biochemical pathways, depending on their specific targets .
Result of action
Compounds containing thiophene and furan moieties can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-10-13(21-16-15-10)14(18)17(7-11-4-5-19-9-11)8-12-3-2-6-20-12/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGSOGVVGFVUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)
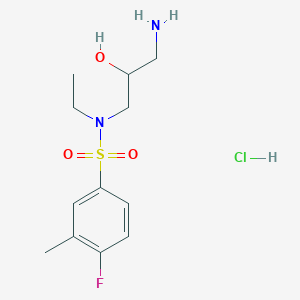
![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)
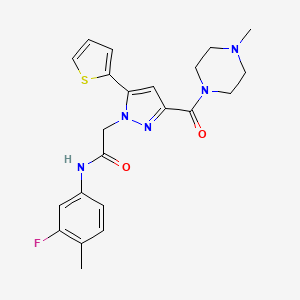
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706150.png)
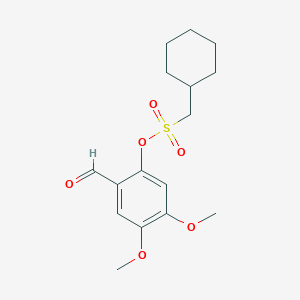
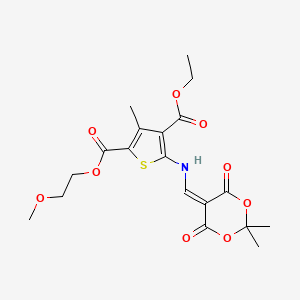
![3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706154.png)
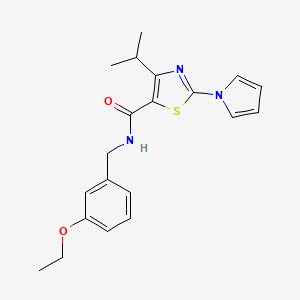
![N-(3,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706159.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2706161.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)

